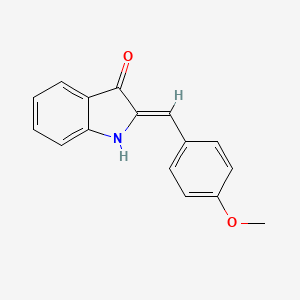
2-(4-甲氧基亚苄基)-1,2-二氢-3H-吲哚-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one" has been documented in several studies. A notable example includes the synthesis of complexes with Co+2, Ni+2, Cu+2, and Zn+2 using a Schiff base ligand derived from the reaction with various metal ions. These complexes were characterized by a range of techniques, suggesting a 1:1 or 1:2 metal to ligand mole ratios and proposing different geometries based on the metal center involved (Khan et al., 2015). Another synthesis pathway involves the reaction of 2'-Hydroxydihydrochalcone with paraformaldehyde and aqueous diethylamine, leading to a compound characterized by IR, NMR, MS, and X-ray diffraction studies, indicating the presence of positional disorder in the crystal structure (Simon et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various analytical techniques. For instance, X-ray crystallography has provided insights into the geometry and spatial arrangement of atoms within the molecule. Studies have shown that these compounds can exhibit different molecular geometries, including square planar and octahedral, depending on the metal ion involved in the complex (Khan et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complexes with metal ions, which can significantly alter their chemical properties. The reaction mechanisms often involve coordination through phenolic oxygen, azomethine nitrogen, and carbonyl groups, leading to the formation of complexes with distinct chemical and physical properties (Khan et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and molar conductance, of these compounds and their complexes have been studied. The low values of molar conductance observed in these complexes suggest their non-electrolyte nature. The physical characterization helps in understanding the stability and solubility of these compounds in different solvents, which is crucial for their potential applications (Khan et al., 2015).
Chemical Properties Analysis
The chemical properties, including antimicrobial and antioxidant activities, of these compounds have been a focus of research. For example, the synthesized complexes showed potent antibacterial and antifungal activities, while the ligands displayed significant DPPH radical scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Khan et al., 2015).
科学研究应用
腐蚀抑制
与"2-(4-甲氧基亚苄基)-1,2-二氢-3H-吲哚-3-酮"化学相关的靛红素双-希夫碱 已被研究其对酸性环境中低碳钢的腐蚀抑制作用。这些化合物,包括(2-甲氧基亚苄基)腙)吲哚啉-2-酮等变体,显示出显着的抑制作用,支持其在保护金属免受腐蚀方面的潜在应用。这些抑制剂在金属表面的吸附遵循朗缪尔吸附等温线,表明在金属表面形成牢固的保护性抑制剂膜 (Ansari & Quraishi, 2014)。
抗炎和抗肿瘤活性
已合成与"2-(4-甲氧基亚苄基)-1,2-二氢-3H-吲哚-3-酮"结构相关的化合物,并评估其作为抗炎剂和抗癌剂的潜力。例如,3-(3,5-二叔丁基-4-羟基亚苄基)吡咯烷-2-酮的衍生物显示出与吲哚美辛(一种广泛使用的抗炎药)等效的抗炎活性,且具有减少的溃疡生成作用。这表明它们在开发更安全的抗炎药中的用途 (Ikuta et al., 1987)。
化学传感
合成了基于罗丹明的化合物,用于选择性检测 Zn2+ 和 Al3+ 离子,展示了此类分子在环境监测和生物成像应用中的潜力。该化合物在与这些金属离子结合后显示出显着的荧光增强,表明其可用作荧光双传感器 (Roy et al., 2019)。
抗菌和抗氧化活性
合成了新型的"3-(2-(2-羟基-3-甲氧基亚苄基)腙)吲哚啉-2-酮"配合物,并显示出有前景的抗菌和抗氧化特性。这些发现表明此类化合物在旨在对抗微生物感染和氧化应激相关状况的药物制剂中的潜在应用 (Khan et al., 2015)。
寡核苷酸合成
4-甲氧基苄基已被用作寡核苷酸合成的保护基,突显了其在生物相关分子合成中的作用。该应用强调了 4-甲氧基苄基保护化合物的多功能性,有助于合成复杂的生物分子 (Takaku & Kamaike, 1982)。
属性
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXAPZBYOLSEP-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
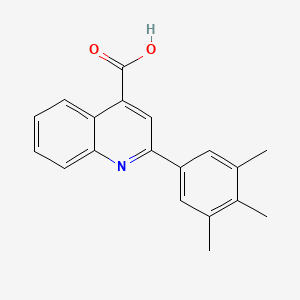
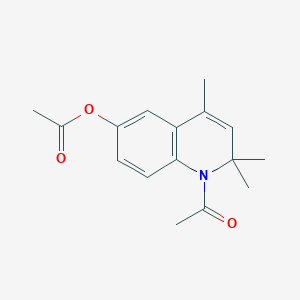
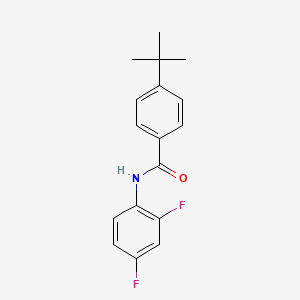

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)
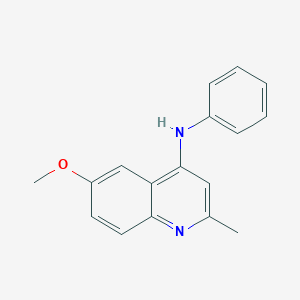
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)